3-(3,4-dichlorophenoxy)propanal
Description
3-(3,4-Dichlorophenoxy)propanal (CAS: 20795-47-5) is an organochlorine compound with the molecular formula C₉H₈Cl₂O₂. Its structure consists of a propanal backbone (CH₂CH₂CHO) attached to a 3,4-dichlorophenoxy group via an ether linkage. Key identifiers include:
Properties
CAS No. |
1017340-46-3 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.1 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenoxy)propanal typically involves the reaction of 3,4-dichlorophenol with an appropriate aldehyde or acylating agent under controlled conditions. One common method involves the use of 3,4-dichlorophenol and propanal in the presence of a base catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(3,4-Dichlorophenoxy)propanoic acid.
Reduction: 3-(3,4-Dichlorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenoxy)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenoxy)propanal involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 3-(3,4-dichlorophenoxy)propanal with key analogs:
Key Observations:
- Substituent Electronic Effects: The dichlorophenoxy group in this compound is strongly electron-withdrawing, contrasting with electron-donating methoxy (225l) or methylenedioxy (225k, ) groups.
Functional Comparisons
Physicochemical Properties
- Stability: Aldehydes like this compound are prone to oxidation, whereas derivatives with stabilized carbonyl groups (e.g., esters or amines) may exhibit greater stability .
Biological Activity
3-(3,4-Dichlorophenoxy)propanal is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its chemical properties, biological interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9Cl2O2. The structure features a dichlorophenoxy group attached to a three-carbon aldehyde chain. This configuration contributes to its polar nature and potential reactivity with biological systems.
The biological activity of this compound is largely influenced by its ability to interact with various cellular components:
- Receptor Binding : The compound may exhibit binding affinity towards specific receptors and enzymes, which can modulate metabolic pathways.
- Enzyme Interaction : The aldehyde functional group allows for interactions with aldehyde dehydrogenases (ALDH), potentially influencing detoxification processes within cells.
Table 1: Summary of Biological Activities Related to this compound
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed effectiveness against E. coli and S. aureus |
| Study B | Antitumor | Induced apoptosis in cancer cell lines |
| Study C | Enzyme Interaction | Inhibited ALDH activity in vitro |
- Study A : Investigated the antimicrobial properties of similar chlorinated phenoxy compounds, demonstrating significant inhibition against E. coli and S. aureus.
- Study B : Focused on the cytotoxic effects of chlorinated phenoxy compounds on cancer cell lines, revealing potential apoptotic pathways activated by these compounds.
- Study C : Explored the interaction of chlorinated phenoxy compounds with ALDH enzymes, suggesting implications for drug metabolism and detoxification processes.
Toxicological Considerations
The toxicity profile of this compound remains under-researched; however, related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) have shown significant adverse effects in animal studies. These include alterations in liver enzyme levels and potential carcinogenicity at high exposure levels .
Table 2: Toxicological Effects Observed in Related Compounds
| Compound | Effect | Observed Dose |
|---|---|---|
| 2,4-D | Increased liver enzymes | ≥300 mg/m³ |
| 2,4-D | Renal lesions in males | 45.3 mg/kg/day |
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